

In-Depth Technical Guide to the Discovery and Synthesis of Tigapotide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide that has emerged as a promising candidate in oncology, particularly for the treatment of prostate cancer. Derived from the human prostate secretory protein (PSP94), **Tigapotide** has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Tigapotide**, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Background

Tigapotide was discovered through systematic research into the biological functions of Prostate Secretory Protein (PSP94), a protein found in high concentrations in human seminal fluid.[1] It was observed that lower levels of PSP94 correlated with advanced stages of prostate cancer, suggesting a potential anti-tumor role for the protein or its fragments.[1]

Researchers at McGill University Health Centre synthesized various peptide fragments of PSP94 to identify the region responsible for its anti-tumor activity. Through this screening process, a 15-mer peptide corresponding to amino acids 31-45 of PSP94, designated PCK3145, was found to be the most potent inhibitor of tumor cell proliferation.[2] This peptide was later named **Tigapotide**.



Amino Acid Sequence: The amino acid sequence for **Tigapotide** (PCK3145) is: EWQTDN-{Cys(Acm)}-ET-{Cys(Acm)}-T-{Cys(Acm)}-YET[3]

The "(Acm)" indicates that the cysteine residues are protected with an acetamidomethyl group.

Synthesis of Tigapotide

Tigapotide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative experimental protocol for the manual synthesis of **Tigapotide**.

Experimental Protocol: Solid-Phase Peptide Synthesis of Tigapotide

Materials and Reagents:

- Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH)
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)



- Water (H₂O)
- Diethyl ether
- Acetonitrile (ACN)
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer

Procedure:

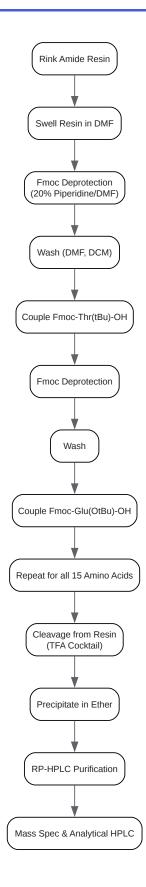
- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling: Couple the first amino acid (Fmoc-Thr(tBu)-OH) to the resin. Preactivate the amino acid with DIC and OxymaPure in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.
- Repetitive Coupling and Deprotection: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the **Tigapotide** sequence (Glu(OtBu), Tyr(tBu), Cys(Acm), Thr(tBu), Cys(Acm), Glu(OtBu), Thr(tBu), Asp(OtBu), Asn(Trt), Gln(Trt), Trp(Boc), Glu(OtBu)).
- Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/EDT/H₂O (94:1:2.5:2.5) for 3 hours.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



• Characterization: Confirm the identity and purity of the synthesized **Tigapotide** using mass spectrometry and analytical HPLC.

Experimental Workflow: Tigapotide Synthesis





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Figure 1: Experimental workflow for the solid-phase synthesis of Tigapotide.



Quantitative Data

Tigapotide has been evaluated in various preclinical models, demonstrating its efficacy in inhibiting tumor growth and metastasis. The following tables summarize key quantitative data from these studies.

In Vivo Efficacy of Tigapotide in Prostate Cancer Xenograft Models	
Parameter	Result
Tumor Growth Inhibition (PC3 Xenografts)	50-60% inhibition with 5 μg/kg/day
Dose-Dependent Tumor Volume Decrease (Mat Ly Lu-PTHrP Xenografts)	Significant decrease with 1, 10, and 100 μg/kg/day
Delay in Skeletal Metastasis	Dose-dependent delay in hind-limb paralysis
Pharmacokinetic and Toxicological Profile of Tigapotide	
Parameter	Value
Half-life	0.35 to 1.45 hours[1]
Toxicity (Non-clinical)	No clear evidence of toxicity up to 450 mg/kg/day in mice and 25 mg/kg/day in primates for 28 days
In Vitro Effects of Tigapotide	
Parameter	Result
MMP-9 Production Inhibition (Mat Ly Lu cells)	Dose-dependent decrease with 50-500 μg/ml
Tumor Cell Proliferation	Significant reduction in Mat Ly Lu cells

Mechanism of Action and Signaling Pathways



The anti-tumor activity of **Tigapotide** is attributed to its ability to modulate key signaling pathways involved in cancer progression, primarily through the inhibition of matrix metalloproteinase-9 (MMP-9) and interaction with the cell surface receptor CD44.

Inhibition of MMP-9

MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for tumor invasion, metastasis, and angiogenesis. **Tigapotide** has been shown to inhibit the secretion of MMP-9 by cancer cells. This inhibition is believed to be a central part of its antimetastatic and anti-angiogenic effects.

Interaction with CD44

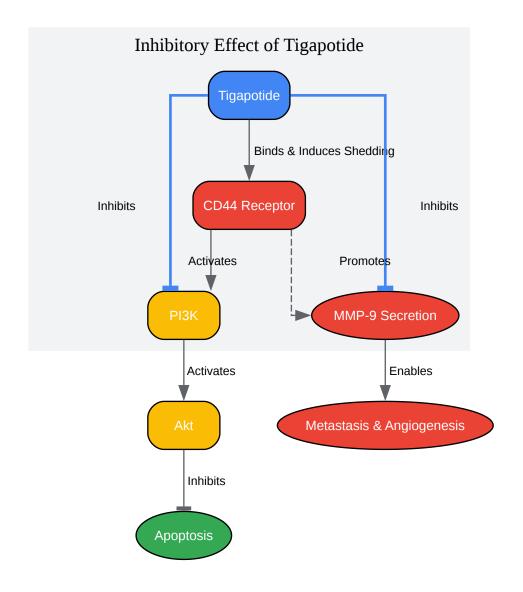
CD44 is a transmembrane glycoprotein that acts as a receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions. It plays a significant role in tumor progression and metastasis. **Tigapotide** is thought to interact with CD44, leading to the shedding of the CD44 ectodomain from the cell surface. This shedding disrupts the signaling functions of CD44.

Downstream Signaling Pathways

The interaction of **Tigapotide** with CD44 is hypothesized to modulate downstream signaling pathways, including the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. By interfering with CD44 signaling, **Tigapotide** may lead to the downregulation of Akt activity, thereby promoting apoptosis in cancer cells.

Proposed Signaling Pathway of Tigapotide





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Figure 2: Proposed signaling pathway for the anti-tumor effects of **Tigapotide**.

Key Experimental Methodologies In Vivo Tumor Growth and Metastasis Assay

Objective: To evaluate the effect of **Tigapotide** on primary tumor growth and the development of skeletal metastases.

Procedure:

 Cell Line: Use a relevant cancer cell line, such as the PC3 human prostate cancer cell line or the Dunning R3227 MatLyLu rat prostate cancer cell line.



- Animal Model: Use immunodeficient mice (e.g., athymic nude mice) for human cell lines or syngeneic rats for rat cell lines.
- Tumor Implantation: Inoculate the cancer cells subcutaneously into the flank of the animals to assess primary tumor growth. For metastasis studies, inject the cells into the left ventricle of the heart or the tail vein.
- Treatment: Administer **Tigapotide** or a vehicle control to the animals daily via a suitable route (e.g., intraperitoneal or intravenous injection).
- Data Collection: Measure the primary tumor volume regularly using calipers. Monitor the
 development of metastases through imaging techniques (e.g., bioluminescence imaging if
 using luciferase-expressing cells) or by observing clinical signs (e.g., hind-limb paralysis for
 skeletal metastases).
- Analysis: At the end of the study, euthanize the animals and excise the tumors and relevant organs for histological and molecular analysis.

Gelatin Zymography for MMP-9 Activity

Objective: To determine the effect of **Tigapotide** on the enzymatic activity of MMP-9 secreted by cancer cells.

Procedure:

- Cell Culture: Culture cancer cells in serum-free media in the presence or absence of varying concentrations of Tigapotide.
- Sample Collection: Collect the conditioned media from the cell cultures.
- Electrophoresis: Separate the proteins in the conditioned media on a polyacrylamide gel containing gelatin.
- Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer to allow the MMPs to renature, followed by incubation in a development buffer to allow for the digestion of the gelatin.



- Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin digestion by MMPs will appear as clear bands against a blue background.
- Quantification: Quantify the intensity of the bands corresponding to MMP-9 to determine its relative activity.

Conclusion

Tigapotide is a well-characterized synthetic peptide with a clear discovery pathway and a promising preclinical profile as an anti-cancer agent. Its defined synthesis and multifaceted mechanism of action, centered on the inhibition of MMP-9 and modulation of CD44 signaling, make it a compelling candidate for further clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of **Tigapotide** into clinical applications.

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